molecular formula C8H6BrFN2 B13683083 4-Bromo-7-fluoro-5-methyl-1H-indazole

4-Bromo-7-fluoro-5-methyl-1H-indazole

Cat. No.: B13683083
M. Wt: 229.05 g/mol
InChI Key: GHVODBHFHLFVOT-UHFFFAOYSA-N
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Description

4-Bromo-7-fluoro-5-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine, fluorine, and methyl groups in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-7-fluoro-5-methyl-1H-indazole typically involves multi-step reactions. One common method includes the bromination of a precursor compound followed by cyclization. For instance, a compound like 4-bromo-5-methyl-1H-indazole can be synthesized by reacting a precursor with lithium diisopropylamide, followed by treatment with dimethylformamide and subsequent cyclization with hydrazine hydrate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-7-fluoro-5-methyl-1H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated or alkylated derivatives.

Scientific Research Applications

4-Bromo-7-fluoro-5-methyl-1H-indazole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-7-fluoro-5-methyl-1H-indazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, leading to a cascade of biochemical events. The exact pathways depend on the specific biological context and the target molecules involved .

Comparison with Similar Compounds

  • 4-Bromo-1H-indazole
  • 5-Bromo-4-fluoro-1H-indazole
  • 4-Bromo-3-fluoro-5-methyl-1H-indazole

Comparison: Compared to these similar compounds, 4-Bromo-7-fluoro-5-methyl-1H-indazole is unique due to the specific positioning of the bromine, fluorine, and methyl groups. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for specific applications .

Properties

Molecular Formula

C8H6BrFN2

Molecular Weight

229.05 g/mol

IUPAC Name

4-bromo-7-fluoro-5-methyl-1H-indazole

InChI

InChI=1S/C8H6BrFN2/c1-4-2-6(10)8-5(7(4)9)3-11-12-8/h2-3H,1H3,(H,11,12)

InChI Key

GHVODBHFHLFVOT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1Br)C=NN2)F

Origin of Product

United States

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